molecular formula C22H19N5O4S B3016802 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941942-88-7

4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No. B3016802
CAS RN: 941942-88-7
M. Wt: 449.49
InChI Key: GIGOLELTTHHAHU-UHFFFAOYSA-N
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Description

The compound "4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a thiazolo[4,5-d]pyridazine core, which is a heterocyclic moiety known for its presence in various pharmacologically active compounds. The molecule also contains a benzamide group, which is a common feature in many bioactive molecules, and a methoxyphenyl group, which could contribute to the molecule's physicochemical properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-substituted benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity, as described in paper . Similarly, novel pyrido[2,1-b]benzothiazole derivatives with fluorescence and biological activities were synthesized through reactions involving N-aryl-2-cyano-3,3-bis(methylthio)acrylamide . Although the exact synthesis of the compound is not detailed in the provided papers, these studies suggest that similar synthetic strategies could be employed, possibly involving heterocyclic ring formation, amide bond formation, and the introduction of substituents like the methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the geometrical parameters of the molecules, such as bond lengths and angles, as well as their electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar molecules has been investigated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can predict the sites of electrophilic and nucleophilic attack, which are valuable for understanding how the compound might undergo further chemical transformations or interact with enzymes and receptors in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class, such as their antioxidant properties, have been determined using experimental techniques like the DPPH free radical scavenging test . These properties are influenced by the molecular structure and can affect the compound's stability, solubility, and overall suitability for use as a pharmaceutical agent.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds

    The compound has been used as a precursor for synthesizing various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds show promise as anti-inflammatory and analgesic agents with significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

  • Antioxidant Potential

    The compound has been incorporated into novel N-substituted benzyl/phenyl acetamides, which were evaluated for their antioxidant activities. Many of these compounds showed moderate to significant radical scavenging activity, providing a template for future development of biologically active compounds (Ahmad et al., 2012).

  • Antimicrobial Applications

    A variety of pyridine derivatives, including the compound , have been synthesized and demonstrated significant antibacterial activity. These findings suggest the compound's potential utility in creating new antimicrobial agents (Patel & Agravat, 2009).

  • Anticancer Activity

    The compound has been used to synthesize various derivatives with anticancer potential. These derivatives were tested against multiple cancer cell lines, with some showing higher anticancer activities than reference drugs. This highlights the compound's relevance in developing new anticancer therapies (Ravinaik et al., 2021).

properties

IUPAC Name

4-[[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(13-5-9-16(31-2)10-6-13)26-27(22(19)30)11-17(28)25-15-7-3-14(4-8-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGOLELTTHHAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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